REACTION_CXSMILES
|
N(C(C)(C)C#N)=N[C:3](C)(C)C#N.[N:13]([C:24]([C:31]#N)([CH3:30])[CH2:25][CH2:26]C(O)=O)=[N:14][C:15]([C:22]#[N:23])([CH3:21])[CH2:16][CH2:17][C:18](O)=O.N(C(C)(CC(C)C)C#N)=NC(C)(CC(C)C)C#N.C(OO)(C)(C)C.[O-]O.C1(C(C)C)C=CC=CC=1>>[C:24]([N:13]=[N:14][C:15]1([C:22]#[N:23])[CH2:16][CH2:17][CH2:18][CH2:3][CH2:21]1)([CH2:25][CH3:26])([CH3:30])[CH3:31] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(CCC(=O)O)(C)C#N)C(CCC(=O)O)(C)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]O.C1(=CC=CC=C1)C(C)C
|
Name
|
benzoyl peroxide amnd lauroyl peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(CC)N=NC1(CCCCC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |